BenchChemオンラインストアへようこそ!

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride

Building Block Stability Procurement Logistics Salt Form Selection

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a heterocyclic building block encompassing a 1,2-benzisoxazole core with a fluorine atom at the 6-position and an aminomethyl substituent at the 3-position, supplied as the hydrochloride salt (molecular weight 202.61 g/mol, purity ≥95%). The 6-fluoro-1,2-benzisoxazole scaffold constitutes a recognized privileged structure in central nervous system (CNS) drug discovery, forming the pharmacophoric core of the FDA-approved atypical antipsychotics risperidone and paliperidone.

Molecular Formula C8H8ClFN2O
Molecular Weight 202.61 g/mol
CAS No. 2060008-47-9
Cat. No. B1383719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride
CAS2060008-47-9
Molecular FormulaC8H8ClFN2O
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)ON=C2CN.Cl
InChIInChI=1S/C8H7FN2O.ClH/c9-5-1-2-6-7(4-10)11-12-8(6)3-5;/h1-3H,4,10H2;1H
InChIKeyODDAVRZXWYZYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride (CAS 2060008-47-9): A Fluorinated Benzisoxazole Building Block for CNS Drug Discovery and Chemical Biology Procurement


(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a heterocyclic building block encompassing a 1,2-benzisoxazole core with a fluorine atom at the 6-position and an aminomethyl substituent at the 3-position, supplied as the hydrochloride salt (molecular weight 202.61 g/mol, purity ≥95%) . The 6-fluoro-1,2-benzisoxazole scaffold constitutes a recognized privileged structure in central nervous system (CNS) drug discovery, forming the pharmacophoric core of the FDA-approved atypical antipsychotics risperidone and paliperidone [1]. This compound serves as a versatile synthetic intermediate for generating focused libraries targeting dopamine D₂ and serotonin 5-HT₂A receptors [2].

Why 5-Fluoro, 1,3-Benzoxazole, or Non-Halogenated Analogs Cannot Replace (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride in CNS-Targeted Synthesis


The 6-fluoro substitution pattern on the 1,2-benzisoxazole nucleus is not arbitrary; it directs the spatial orientation of downstream pharmacophoric elements for optimal D₂ and 5-HT₂A receptor engagement, a geometric constraint not satisfied by the 5-fluoro positional isomer [1]. Furthermore, the 1,2-benzisoxazole ring connectivity is mechanistically distinct from the 1,3-benzoxazole regioisomer—the former positions the basic nitrogen for critical receptor interactions, while the latter is not represented among clinically validated antipsychotic agents acting through this dual-receptor mechanism [2]. The hydrochloride salt form additionally confers measurable handling advantages over the free base, including room-temperature storage stability and enhanced aqueous solubility, directly impacting synthetic workflow reproducibility and procurement logistics .

Quantitative Procurement-Relevant Evidence: (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Room-Temperature Storage Stability Eliminates Cold-Chain Logistics

The hydrochloride salt (CAS 2060008-47-9) is supplied as a powder storable at room temperature (RT), whereas the free base (CAS 1083402-26-9) requires storage at 2–8°C with protection from light . The free base is described as a light-yellow to yellow solid with a predicted pKa of 7.06 ± 0.29, indicating a tendency toward deprotonation and potential amine oxidation under ambient conditions . The salt form eliminates the need for refrigerated shipping and cold storage infrastructure, reducing procurement complexity.

Building Block Stability Procurement Logistics Salt Form Selection

6-Fluoro vs. 5-Fluoro Positional Isomer: Privileged Scaffold Status in FDA-Approved Antipsychotics

The 6-fluoro-1,2-benzisoxazole moiety is the validated pharmacophore present in three FDA-approved atypical antipsychotics—risperidone, paliperidone, and iloperidone—all of which incorporate the 6-fluoro-3-piperidinyl-1,2-benzisoxazole core . In contrast, the 5-fluoro positional isomer (CAS 686702-70-5) has not been utilized in any approved CNS drug scaffold. The original antipsychotic SAR study by Davis et al. (1992) explicitly synthesized and evaluated a series of 3-substituted-6-fluoro-1,2-benzisoxazoles, reporting potent antipsychotic-like activity in the apomorphine-induced climbing assay in mice and spiroperidol binding assays with compound 42 (HRP 392) demonstrating reduced EPS liability in primates [1]. No corresponding body of evidence exists for the 5-fluoro series.

Antipsychotic Drug Discovery Positional Isomer Selectivity CNS Pharmacophore

1,2-Benzisoxazole vs. 1,3-Benzoxazole Regioisomer: Differential Receptor Pharmacophore Compatibility for D₂/5-HT₂A Targets

Compounds incorporating the 6-fluoro-1,2-benzisoxazole moiety demonstrate high-affinity binding to the dopamine D₂ and serotonin 5-HT₂A receptors, the two primary targets for atypical antipsychotic efficacy. Specifically, compound 46 containing 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole exhibited Ki values of 0.5 ± 0.07 nM at D₂, 0.3 ± 0.01 nM at 5-HT₂A, and 5.9 ± 0.8 nM at 5-HT₁A, with substantially lower affinity for off-target histamine H1 and adrenergic α1 receptors [1]. The 1,3-benzoxazole (benzoxazole) ring system has been explored as 3H-benzoxazol-2-one modulators of D₂ and 5-HT₁A receptors but has not demonstrated comparable dual D₂/5-HT₂A potency profiles in the same assay systems [2]. This regioisomeric distinction is mechanistically significant: the 1,2-benzisoxazole N-O bond geometry orients the basic nitrogen for critical receptor interactions, whereas the 1,3-benzoxazole connectivity alters the vector of the aminomethyl attachment point.

Dopamine D₂ Receptor Serotonin 5-HT₂A Receptor Regioisomer Pharmacophore

6-Fluoro vs. 6-Chloro Halogen Analog: Fluorine-Specific Physicochemical and Metabolic Advantages for CNS Exposure

The 6-fluoro substituent on the 1,2-benzisoxazole scaffold exhibits a computed LogP of 1.4256 for the free base , placing it within the optimal lipophilicity window (LogP 1–3) for CNS passive permeability. The fluorine atom's inductive effect lowers the pKa of the isoxazole nitrogen, enhancing solubility in acidic environments, a property reported as advantageous for gastrointestinal absorption in orally administered drugs bearing this core . In contrast, the 6-chloro analog (CAS 1314932-51-8) has a higher molecular weight (182.61 vs. 166.15 g/mol free base) and likely higher LogP, which may reduce ligand efficiency and increase plasma protein binding. The smaller van der Waals radius of fluorine (1.47 Å) versus chlorine (1.75 Å) further minimizes steric perturbation of receptor binding pockets, an established principle in fluorinated CNS drug design.

Halogen Selection Blood-Brain Barrier Penetration Metabolic Stability

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for Downstream Synthetic Conjugation

The hydrochloride salt (CAS 2060008-47-9) is supplied as a powder with explicit salt data (Cl counterion confirmed) and is handleable at room temperature . The free base (CAS 1083402-26-9) is described as a light-yellow to yellow solid requiring 2–8°C storage and light protection, with a predicted pKa of 7.06 ± 0.29, indicating partial free-base character at physiological and near-neutral pH conditions that can lead to variable solubility and potential oxidation of the primary amine . The salt form ensures consistent protonation state, higher aqueous solubility, and direct usability in aqueous-phase conjugation reactions (e.g., amide coupling, reductive amination) without requiring in situ acid addition, improving reaction yield reproducibility.

Aqueous Solubility Synthetic Handling Salt Form Advantage

Optimal Application Scenarios for (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride in Research and Industrial Procurement


Synthesis of Risperidone/Paliperidone Analogs via Piperidine Coupling at the 3-Aminomethyl Position

The 3-aminomethyl group of (6-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride serves as a direct attachment point for constructing piperidine-linked antipsychotic analogs. The hydrochloride salt ensures the amine is properly protonated for nucleophilic displacement or reductive amination with 4-piperidone derivatives, mirroring the synthetic route to the risperidone intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . The room-temperature storage condition minimizes amine degradation prior to coupling, a critical quality parameter for reproducible kilogram-scale synthesis .

Focused Library Generation Targeting Dopamine D₂ and Serotonin 5-HT₂A Receptors for Atypical Antipsychotic Screening

The 6-fluoro-1,2-benzisoxazole core is the established pharmacophore for achieving high-affinity dual D₂/5-HT₂A receptor antagonism, as demonstrated by compound 46 which exhibited Ki values of 0.5 ± 0.07 nM at D₂ and 0.3 ± 0.01 nM at 5-HT₂A . Diversification of the aminomethyl handle with arylpiperazines, arylpiperidines, or sulfonamide fragments enables systematic SAR exploration while retaining the validated fluorobenzisoxazole pharmacophore. Using (6-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride as the common intermediate ensures that all library members retain the 6-fluoro substitution and 1,2-benzisoxazole connectivity essential for target engagement .

Physicochemical Profiling and Formulation Development Leveraging Hydrochloride Salt Solubility and CNS-Optimal LogP

The hydrochloride salt form provides pre-determined aqueous solubility for formulation screening, while the computed LogP of 1.4256 (free base) places the compound within the CNS-optimal lipophilicity range (LogP 1–3) for passive blood-brain barrier permeability . The fluorine atom's inductive effect lowering the isoxazole nitrogen pKa further enhances solubility in acidic gastrointestinal environments . These properties make (6-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride an ideal candidate for early-stage ADME-Tox profiling, salt-form screening, and oral bioavailability assessment in CNS drug development programs.

Structure-Activity Relationship (SAR) Studies Comparing 6-Fluoro vs. 6-Chloro or 5-Fluoro Benzisoxazole Building Blocks

For systematic SAR investigations, (6-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride serves as the reference compound against which the 6-chloro analog (CAS 1314932-51-8, MW 182.61) and 5-fluoro positional isomer (CAS 686702-70-5) are compared in parallel synthetic campaigns . The 6-fluoro compound's LogP of 1.4256 and the clinical validation of the 6-fluoro scaffold in risperidone and paliperidone establish the benchmark for evaluating the impact of halogen identity and fluorine position on receptor binding, metabolic stability, and in vivo efficacy within a matched molecular pair analysis framework.

Quote Request

Request a Quote for (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.